Welcome to the BenchChem Online Store!
molecular formula C7H6N2O2 B085611 5-Aminobenzo[d]oxazol-2(3H)-one CAS No. 14733-77-8

5-Aminobenzo[d]oxazol-2(3H)-one

Cat. No. B085611
M. Wt: 150.13 g/mol
InChI Key: GJXXUHGUCBUXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039463B2

Procedure details

10% Pd/C (50 mg) was added to a stirred solution of 5-nitro-3H-benzooxazol-2-one (450 mg, 2.5 mmol) in MeOH (5 mL) added under an atmosphere of hydrogen and the mixture was stirred for 3 hours. The mixture was then filtered over celite and the filtrate was evaporated to afford 380 mg (95%) of 5-amino-3H-benzooxazol-2-one. 1H NMR: (DMSO-d6): δ 6.88 (d, 1H), 6.3 (d, 1H), 6.22 (dd, 1H), 4.5 (s, 2H).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10](=[O:12])[NH:9][C:8]=2[CH:13]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10](=[O:12])[NH:9][C:8]=2[CH:13]=1

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(O2)=O)C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added under an atmosphere of hydrogen
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=CC2=C(NC(O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.